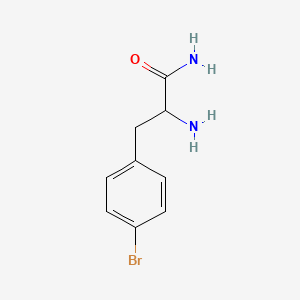![molecular formula C12H16BNO4 B13337228 (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid is a chemical compound with a unique structure that includes a boronic acid group attached to a phenyl ring, which is further connected to a spirocyclic system containing an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the amino group. The final step involves the coupling of the phenyl ring with the boronic acid group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include boronic esters, secondary or tertiary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The spirocyclic structure provides stability and specificity in its interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)methanol
- (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)acetic acid
- (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)phosphonic acid
Uniqueness
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid is unique due to its boronic acid group, which provides specific reactivity and interaction capabilities not found in similar compounds. This makes it particularly valuable in applications requiring selective binding to diols and other nucleophiles .
Eigenschaften
Molekularformel |
C12H16BNO4 |
|---|---|
Molekulargewicht |
249.07 g/mol |
IUPAC-Name |
[4-(2-amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c14-11(7-12(8-11)17-5-6-18-12)9-1-3-10(4-2-9)13(15)16/h1-4,15-16H,5-8,14H2 |
InChI-Schlüssel |
GFFNIFPYOJMUKI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2(CC3(C2)OCCO3)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
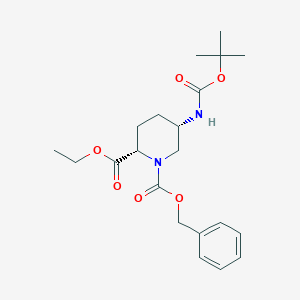
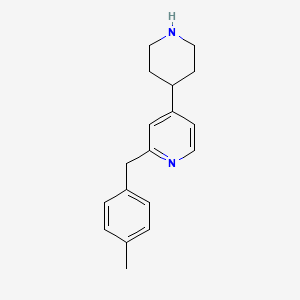
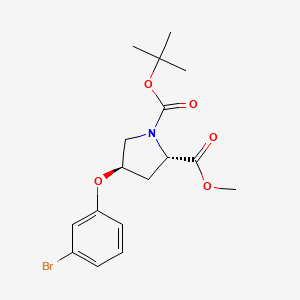
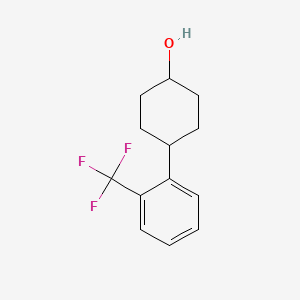
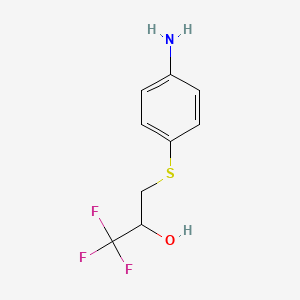
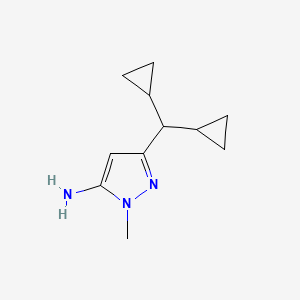
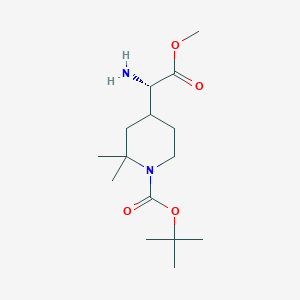
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)

